molecular formula C21H28N2O3 B14804125 tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

Cat. No.: B14804125
M. Wt: 356.5 g/mol
InChI Key: CBVMLUHTBIZQRL-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a hydroxyphenylethyl group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate amines and phenols. One common method includes the use of tert-butyl carbamate, 4-aminophenylethylamine, and 2-hydroxy-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

InChI

InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3

InChI Key

CBVMLUHTBIZQRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O

Origin of Product

United States

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